1-Chlorodeca-1,3-dien-5-ol
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Overview
Description
1-Chlorodeca-1,3-dien-5-ol is an organic compound characterized by the presence of a chlorine atom, two conjugated double bonds, and a hydroxyl group Its molecular formula is C10H15ClO, and it is known for its unique chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chlorodeca-1,3-dien-5-ol can be synthesized through several methods. One common approach involves the chlorination of deca-1,3-diene followed by the introduction of a hydroxyl group. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position. The hydroxyl group can then be introduced via hydrolysis or other suitable methods .
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Chlorodeca-1,3-dien-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) are employed for hydrogenation.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used for substitution reactions
Major Products Formed:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-Chlorodeca-1,3-dien-5-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 1-Chlorodeca-1,3-dien-5-ol involves its interaction with various molecular targets. The presence of the chlorine atom and conjugated double bonds allows it to participate in electrophilic and nucleophilic reactions. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with other molecules. These properties make it a versatile compound in organic synthesis and material science .
Comparison with Similar Compounds
1-Chlorodeca-1,3-diene: Lacks the hydroxyl group, making it less reactive in certain reactions.
Deca-1,3-dien-5-ol: Lacks the chlorine atom, affecting its electrophilic properties.
1-Bromodeca-1,3-dien-5-ol: Similar structure but with a bromine atom instead of chlorine, leading to different reactivity and applications
Uniqueness: 1-Chlorodeca-1,3-dien-5-ol is unique due to the combination of a chlorine atom, conjugated double bonds, and a hydroxyl group. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications .
Properties
CAS No. |
138035-38-8 |
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Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
1-chlorodeca-1,3-dien-5-ol |
InChI |
InChI=1S/C10H17ClO/c1-2-3-4-7-10(12)8-5-6-9-11/h5-6,8-10,12H,2-4,7H2,1H3 |
InChI Key |
LXYYJYHDSAZMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C=CC=CCl)O |
Origin of Product |
United States |
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